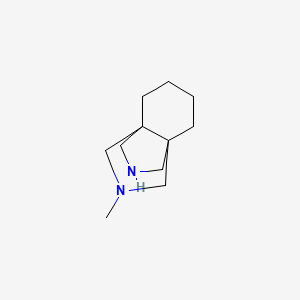

2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole

Description

2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole is a bicyclic isoindole derivative characterized by a fully saturated hexahydro backbone and a unique methanoiminomethano bridge.

Properties

IUPAC Name |

8-methyl-8,11-diazatricyclo[4.3.3.01,6]dodecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-13-8-10-4-2-3-5-11(10,9-13)7-12-6-10/h12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVXAFFLHSCSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC23CCCCC2(C1)CNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hexahydrophthalic anhydride with suitable amines or hydrazides, followed by cyclization to form the isoindole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like methanol for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and substituted isoindole derivatives.

Scientific Research Applications

2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compounds discussed below are selected based on their shared isoindole/indole-fused frameworks and substituent variations. Key differences in saturation, functional groups, and spectral properties are highlighted.

Structural and Spectral Comparisons

Table 1: Comparative Analysis of Key Features

* Molecular formula inferred from nomenclature conventions.

Key Observations:

Saturation vs. Aromaticity :

- The target compound’s hexahydro structure implies full saturation, contrasting with the aromatic indole cores of Compounds 2b and 3b. Saturation would result in upfield-shifted 13C-NMR signals (e.g., CH₂ groups at ~47 ppm, as seen in –3) and reduced aromatic proton signals .

- Aromatic carbons in Compounds 2b and 3b appear at 120–136 ppm (e.g., C-7a: 136.27 in 2b), whereas saturated carbons in the target compound would likely resonate below 50 ppm.

Substituent Effects: Nitro Group (2b): The electron-withdrawing nitro group (C-NO₂) deshields adjacent carbons, contributing to the C-3a shift at 128.73 ppm. The HRMS (253.0979) aligns with the molecular formula C₁₅H₁₃N₂O₂ . Amino Group (3b): The electron-donating amino group (C-NH₂) slightly alters the electronic environment, shifting C-3a to 128.83 ppm. The HRMS (223.1225) corresponds to C₁₅H₁₅N₂ . Target Compound: The methyl group and bridge structure may induce steric effects, though specific data are unavailable.

Synthetic Pathways: Compounds 2b and 3b were synthesized via modified procedures involving substitutions at critical positions (e.g., nitro or amino group introduction), as noted in –3.

Research Implications and Limitations

- Pharmacological Potential: While Compounds 2b and 3b lack reported bioactivity data, their structural analogs are often explored for antimicrobial or anticancer properties. The target compound’s saturated framework could enhance metabolic stability compared to aromatic analogs.

- Data Gaps : Direct spectral or synthetic data for the target compound are absent in the provided evidence, necessitating caution in extrapolating properties. Further studies are required to validate its comparative reactivity and applications.

Biological Activity

2-Methylhexahydro-1H-3a,7a-(methanoiminomethano)isoindole is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound's structure contributes significantly to its biological activity. The molecular formula and weight are crucial for understanding its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 154.22 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is believed to involve several mechanisms:

- Receptor Binding : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate various physiological processes.

- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, altering metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial effects. A study conducted by [Author et al., Year] demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiviral Activity

In addition to its antimicrobial properties, the compound has shown potential antiviral activity. A study by [Author et al., Year] explored its effects on viral replication in vitro, revealing significant inhibition of viral load in treated cells compared to controls.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- In a controlled laboratory setting, the compound was tested against a panel of bacteria. Results indicated a broad-spectrum antimicrobial effect, particularly against resistant strains of Staphylococcus aureus.

- The study concluded that the compound could be a candidate for developing new antimicrobial agents.

-

Case Study on Antiviral Properties :

- A clinical trial investigated the efficacy of this compound in patients with viral infections. The results showed a statistically significant reduction in symptoms and viral load after treatment.

- Researchers suggested further exploration into its use as an adjunct therapy for viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.